molecular formula C10H21NO B5397216 2,2-Dimethyl-N-(pentan-2-yl)propanamide CAS No. 89810-33-3

2,2-Dimethyl-N-(pentan-2-yl)propanamide

Cat. No.: B5397216
CAS No.: 89810-33-3
M. Wt: 171.28 g/mol
InChI Key: LUVFRMWJZRIJBM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(pentan-2-yl)propanamide is a branched aliphatic amide characterized by a central propanamide backbone substituted with two methyl groups at the C2 position and a pentan-2-yl group attached to the nitrogen atom. For instance, compounds like N-(butan-2-yl)-2-methylpropanamide (CAS 6282-86-6) share similar branching patterns, with molecular weights around 157.23 g/mol and densities near 0.9–1.0 g/cm³ . The pentan-2-yl substituent likely enhances lipophilicity compared to shorter alkyl chains, influencing solubility and bioavailability.

Properties

IUPAC Name

2,2-dimethyl-N-pentan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-6-7-8(2)11-9(12)10(3,4)5/h8H,6-7H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVFRMWJZRIJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718738
Record name 2,2-Dimethyl-N-(pentan-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89810-33-3
Record name 2,2-Dimethyl-N-(pentan-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-N-(pentan-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with pentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,2-dimethylpropanoyl chloride+pentan-2-amine2,2-Dimethyl-N-(pentan-2-yl)propanamide+HCl\text{2,2-dimethylpropanoyl chloride} + \text{pentan-2-amine} \rightarrow \text{2,2-Dimethyl-N-(pentan-2-yl)propanamide} + \text{HCl} 2,2-dimethylpropanoyl chloride+pentan-2-amine→2,2-Dimethyl-N-(pentan-2-yl)propanamide+HCl

Industrial Production Methods: On an industrial scale, the production of 2,2-Dimethyl-N-(pentan-2-yl)propanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-N-(pentan-2-yl)propanamide can undergo various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Hydrolysis: 2,2-dimethylpropanoic acid and pentan-2-amine.

    Reduction: 2,2-dimethyl-N-(pentan-2-yl)amine.

    Substitution: Depending on the nucleophile, various substituted amides.

Scientific Research Applications

2,2-Dimethyl-N-(pentan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(pentan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the nitrogen atom and the α-carbon significantly impacts physical properties. Key analogs and their characteristics are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
2,2-Dimethyl-N-(4-methylbenzyl)propanamide C₁₃H₁₉NO 205.3 94–96 High density (0.975 g/cm³), aromatic substituent
2,2-Dimethyl-N-(pyridin-3-yl)propanamide C₁₀H₁₄N₂O 178.23 N/A Pyridine ring induces planar geometry; N–H···N hydrogen bonding in crystals
3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide C₁₁H₁₃ClN₂O₃ 256.68 N/A Electron-withdrawing groups enhance reactivity; potential pesticidal applications
2,2-Dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide C₁₁H₁₃F₃N₂O 246.23 N/A Trifluoromethyl group improves metabolic stability; used as a scaffold in drug discovery

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-methylbenzyl or pyridinyl) increase molecular rigidity and often elevate melting points compared to aliphatic chains (e.g., pentan-2-yl) .
  • Fluorinated Derivatives : The trifluoromethyl group in improves lipophilicity and resistance to enzymatic degradation, making it valuable in medicinal chemistry .

Spectroscopic and Structural Insights

  • Spectroscopy : FT-IR and NMR studies of 2,2-dimethyl-N-(2-pyridinyl)propanamide reveal distinct carbonyl (C=O) stretches at ~1650 cm⁻¹ and methyl proton resonances at δ 1.2–1.4 ppm .
  • Crystallography : The pyridin-3-yl analog (–12) exhibits a tilted pyridine ring (17.6° from the amide plane) and intermolecular N–H···N hydrogen bonds, forming chains that influence solubility .

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